molecular formula C25H22ClNO4 B2583724 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid CAS No. 1694869-24-3

2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No. B2583724
CAS RN: 1694869-24-3
M. Wt: 435.9
InChI Key: YSCCJIQTSIWQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known as CFA, is a synthetic compound that has been widely used in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have potent analgesic and anti-inflammatory properties.

Mechanism of Action

2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been found to have potent analgesic and anti-inflammatory effects in various animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been found to have antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying the role of COX enzymes in pain and inflammation. However, one of the limitations of using 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. One area of research is the development of new analogs of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid with improved potency and selectivity for COX enzymes. Another area of research is the study of the molecular mechanisms underlying the antitumor activity of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. Additionally, the role of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid in modulating the immune response and its potential use in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis is an area of active research.

Synthesis Methods

2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be synthesized in several ways, but the most commonly used method involves the reaction of 3-chlorobenzoyl chloride with fluorenone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-Boc-aminobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid.

Scientific Research Applications

2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been extensively studied for its potential use in treating various inflammatory conditions such as arthritis, colitis, and neuropathic pain. It has also been found to have antitumor activity and has been studied for its potential use in cancer therapy. Additionally, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been used as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and pain.

properties

IUPAC Name

2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-2-25(23(28)29,16-8-7-9-17(26)14-16)27-24(30)31-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h3-14,22H,2,15H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCCJIQTSIWQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

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